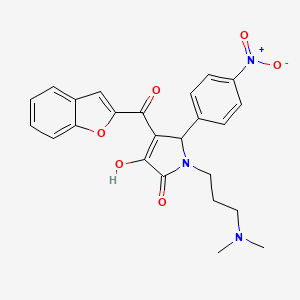

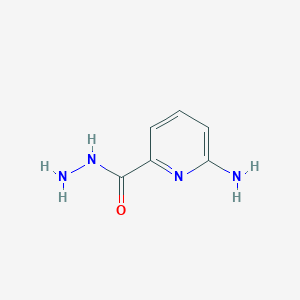

![molecular formula C23H28N4O5S2 B2469805 Ethyl 4-[2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate CAS No. 362501-92-6](/img/structure/B2469805.png)

Ethyl 4-[2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “Ethyl 4-[2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate” is a complex organic molecule. It contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties .

Synthesis Analysis

Thiophene derivatives can be prepared from enaminones via reactions with different nucleophiles and electrophiles . Enaminones are extremely stable species and form a versatile class of valuable precursors for the preparation of various classes of organic compounds . They consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The thiophene nucleus is a key structural feature, and the molecule also contains an ethoxyphenyl group, a dihydrothieno[3,2-d]pyrimidin-2-yl group, and a piperazine-1-carboxylate group .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the thiophene nucleus can undergo electrophilic substitution due to excessive π-electrons delocalization . The enaminone part of the molecule can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 .科学的研究の応用

Chemical Synthesis and Biological Activities

Research in the synthesis of novel compounds often targets the development of agents with specific biological activities, such as anti-inflammatory, analgesic, antimicrobial, and antiproliferative effects. For example, a study by Abu‐Hashem et al. (2020) focused on the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, the work by Fandaklı et al. (2012) explored the synthesis of 1,2,4-triazol-3-one derivatives, revealing their antimicrobial properties (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).

Antimicrobial and Anticancer Research

The search for new antimicrobial and anticancer agents is a significant area of research. The study by Krishnamurthy et al. (2011) on the synthesis of 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives highlighted their potential as antimicrobial agents (Krishnamurthy, Vinaya, Prasanna, Raghava, & Rangappa, 2011). Additionally, Mallesha et al. (2012) synthesized derivatives with antiproliferative activity against human cancer cell lines, suggesting the potential for developing new anticancer therapies (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

将来の方向性

Thiophene derivatives, including this compound, have a wide range of therapeutic properties, making them a topic of interest for medicinal chemists . Future research could focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity . The results of antimicrobial activity of the prepared compounds revealed that changing the substituents at position-2 of the thiophene ring significantly affect their biological activity .

作用機序

Target of action

The compound contains a thienopyrimidinone moiety, which is a type of heterocyclic compound. Heterocyclic compounds are known to have a wide range of biological activities and can interact with various biological targets .

Mode of action

The exact mode of action would depend on the specific biological target of the compound. Generally, heterocyclic compounds can interact with their targets through various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, and ionic interactions .

Biochemical pathways

The compound also contains an ethoxyphenyl group, which is a type of ether. Ethers are often involved in biochemical pathways related to signal transduction, enzyme inhibition, and protein binding .

Pharmacokinetics

The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. Factors such as solubility, stability, and permeability can affect the absorption, distribution, metabolism, and excretion (ADME) of the compound .

Result of action

The result of the compound’s action would depend on its specific biological target and mode of action. Potential effects could include changes in cellular signaling, gene expression, or enzymatic activity .

Action environment

The action of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the stability of the compound, its interaction with its target, and its overall efficacy .

特性

IUPAC Name |

ethyl 4-[2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O5S2/c1-3-31-17-7-5-16(6-8-17)27-21(29)20-18(9-14-33-20)24-22(27)34-15-19(28)25-10-12-26(13-11-25)23(30)32-4-2/h5-8H,3-4,9-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDXTXKBQZSZKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCN(CC4)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

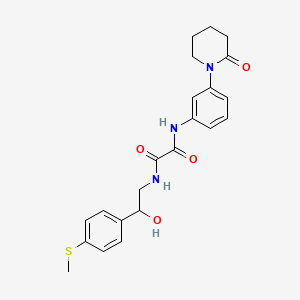

![(E)-3-(but-2-en-1-yl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2469729.png)

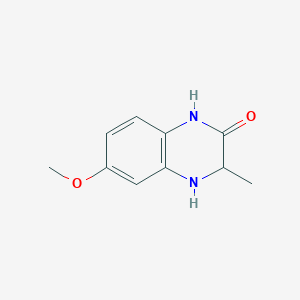

![4-Bromo-2-[(4-phenoxyanilino)methyl]phenol](/img/structure/B2469734.png)

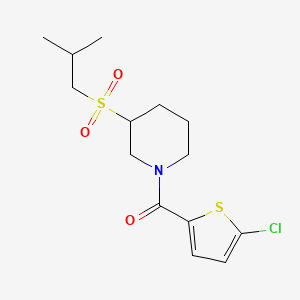

![2-[(3,4-Diethoxyphenyl)formamido]acetic acid](/img/structure/B2469736.png)

![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2469737.png)

![1,7-Dimethyl-8-(methylpropyl)-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2469740.png)